N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide
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Overview
Description
N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a naphthalene ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,3-dichloroaniline with 2,2,2-trichloroethanol to form an intermediate, which is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chloraniformethan: Similar in structure but with different functional groups.
N-(2,5-dichlorophenyl)-N’-(2,2,2-trichloro-1-(formylamino)ethyl)thiourea: Shares similar chlorine substitution patterns
Uniqueness
N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring with multiple chlorine atoms and an amide linkage.
Properties
Molecular Formula |
C19H13Cl5N2O |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H13Cl5N2O/c20-14-9-4-10-15(16(14)21)25-18(19(22,23)24)26-17(27)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,18,25H,(H,26,27) |
InChI Key |
JCRIGJRJJVYCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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